molecular formula C12H19N B1622522 2-Isopropyl-N,N,6-trimethylaniline CAS No. 227199-09-9

2-Isopropyl-N,N,6-trimethylaniline

Cat. No.: B1622522
CAS No.: 227199-09-9
M. Wt: 177.29 g/mol
InChI Key: XTYKPEMLMDLYKC-UHFFFAOYSA-N
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Description

2-Isopropyl-N,N,6-trimethylaniline is an aromatic amine with the molecular formula C12H19N. It is a colorless-to-yellow liquid that is widely used in the chemical industry due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N,N,6-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N,N,6-trimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines with different degrees of alkylation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds .

Scientific Research Applications

2-Isopropyl-N,N,6-trimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-N,N,6-trimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the isopropyl group.

    2,6-Dimethylaniline: Similar but lacks the N,N-dimethyl groups.

    2-Isopropylaniline: Similar but lacks the N,N-dimethyl groups.

Uniqueness

2-Isopropyl-N,N,6-trimethylaniline is unique due to the presence of both isopropyl and N,N-dimethyl groups, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

N,N,2-trimethyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)11-8-6-7-10(3)12(11)13(4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKPEMLMDLYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371537
Record name 2-Isopropyl-N,N,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227199-09-9
Record name N,N,2-Trimethyl-6-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227199-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-N,N,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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